3'-acetyl-5'-(4-methoxyphenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one
Overview
Description
3’-acetyl-5’-(4-methoxyphenyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of an indole moiety and an oxadiazole ring in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-acetyl-5’-(4-methoxyphenyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the formation of the oxadiazole ring. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the spiro linkage. For example, the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide can be employed to promote the cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3’-acetyl-5’-(4-methoxyphenyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
3’-acetyl-5’-(4-methoxyphenyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3’-acetyl-5’-(4-methoxyphenyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3’-acetyl-5’-(4-hydroxyphenyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one
- 3’-acetyl-5’-(4-chlorophenyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one
- 3’-acetyl-5’-(4-nitrophenyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one
Uniqueness
The uniqueness of 3’-acetyl-5’-(4-methoxyphenyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially its interaction with biological targets compared to other similar compounds.
Properties
IUPAC Name |
3-acetyl-5-(4-methoxyphenyl)spiro[1,3,4-oxadiazole-2,3'-1H-indole]-2'-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11(22)21-18(14-5-3-4-6-15(14)19-17(18)23)25-16(20-21)12-7-9-13(24-2)10-8-12/h3-10H,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHJCKBQBWUFJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2(C3=CC=CC=C3NC2=O)OC(=N1)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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